REACTION_CXSMILES
|
[CH4:1].[CH2:2]=[CH:3][C:4]1[CH:9]=CC=[CH:6][CH:5]=1.[CH3:10][N:11]1[CH:15]=[C:14]([N+]([O-])=[O:17])[N:13]=[CH:12]1.C(OOC(=O)CCCCCCCCCCC)(=O)CCCCCCCCCCC.CC1C(N=C=O)=CC(N=C=O)=CC=1.C1(N=C=O)C=CC=CC=1.C(OCC(CC)CCCC)(=O)C=C.C(C1C=CC=CC=1C=C)=C.P([O-])([O-])([O-])=O.[Ca+2].P([O-])([O-])([O-])=O.[Ca+2].[Ca+2].Cl.[OH2:106]>C(O)(C)(C)C>[C:1]1([CH:6]=[CH:5][CH:4]=[C:3]([OH:17])[CH:2]=1)[OH:106].[NH2:11][C:1]1[CH:2]=[C:3]([OH:106])[CH:4]=[CH:5][CH:6]=1.[N:13]12[CH2:4][CH2:9][N:11]([CH2:10][CH2:12]1)[CH2:15][CH2:14]2 |f:8.9.10.11.12|
|
Name
|
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
2.2 g
|
Type
|
solvent
|
Smiles
|
C(C)(C)(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC=1C(=CC(=CC1)N=C=O)N=C=O
|
Name
|
Coronate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
Polyurethane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)N=C=O
|
Name
|
50
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=CC1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)OCC(CCCC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=C)C1=C(C=CC=C1)C=C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(=O)([O-])([O-])[O-].[Ca+2].P(=O)([O-])([O-])[O-].[Ca+2].[Ca+2]
|
Name
|
stainless steel
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=CC1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=CC1=CC=CC=C1
|
Name
|
polystyrene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN1C=NC(=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCC)(=O)OOC(CCCCCCCCCCC)=O
|
Type
|
CUSTOM
|
Details
|
while stirring over a period of 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to prepare a polymerizable composition
|
Type
|
CUSTOM
|
Details
|
previously prepared in a 2-l separable glass flask in such an amount that the concentration of the polymerizable composition
|
Type
|
ADDITION
|
Details
|
The mixture was dispersed
|
Type
|
CUSTOM
|
Details
|
fitted with a reflux condenser
|
Type
|
ADDITION
|
Details
|
added dropwise into the flask through the dropping funnel
|
Type
|
CUSTOM
|
Details
|
was elevated to 85° C.
|
Type
|
WAIT
|
Details
|
the reaction was conducted for 10 h
|
Duration
|
10 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling the reaction mixture
|
Type
|
DISSOLUTION
|
Details
|
the dispersant was dissolved
|
Type
|
FILTRATION
|
Details
|
the mixture was filtered
|
Type
|
WASH
|
Details
|
The residue was washed with water
|
Type
|
CUSTOM
|
Details
|
dried at 45° C. for 12 hr under a reduced pressure of 20 mmHg
|
Duration
|
12 h
|
Type
|
CUSTOM
|
Details
|
to give an encapsulated toner
|
Type
|
CUSTOM
|
Details
|
were 32.0° C. and 129.5° C.
|
Reaction Time |
2 min |
Name
|
|
Type
|
product
|
Smiles
|
C1(O)=CC(O)=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 24 g |
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=C(C=CC1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3 g |
Name
|
|
Type
|
product
|
Smiles
|
N12CCN(CC1)CC2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH4:1].[CH2:2]=[CH:3][C:4]1[CH:9]=CC=[CH:6][CH:5]=1.[CH3:10][N:11]1[CH:15]=[C:14]([N+]([O-])=[O:17])[N:13]=[CH:12]1.C(OOC(=O)CCCCCCCCCCC)(=O)CCCCCCCCCCC.CC1C(N=C=O)=CC(N=C=O)=CC=1.C1(N=C=O)C=CC=CC=1.C(OCC(CC)CCCC)(=O)C=C.C(C1C=CC=CC=1C=C)=C.P([O-])([O-])([O-])=O.[Ca+2].P([O-])([O-])([O-])=O.[Ca+2].[Ca+2].Cl.[OH2:106]>C(O)(C)(C)C>[C:1]1([CH:6]=[CH:5][CH:4]=[C:3]([OH:17])[CH:2]=1)[OH:106].[NH2:11][C:1]1[CH:2]=[C:3]([OH:106])[CH:4]=[CH:5][CH:6]=1.[N:13]12[CH2:4][CH2:9][N:11]([CH2:10][CH2:12]1)[CH2:15][CH2:14]2 |f:8.9.10.11.12|
|
Name
|
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
2.2 g
|
Type
|
solvent
|
Smiles
|
C(C)(C)(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC=1C(=CC(=CC1)N=C=O)N=C=O
|
Name
|
Coronate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
Polyurethane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)N=C=O
|
Name
|
50
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=CC1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)OCC(CCCC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=C)C1=C(C=CC=C1)C=C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(=O)([O-])([O-])[O-].[Ca+2].P(=O)([O-])([O-])[O-].[Ca+2].[Ca+2]
|
Name
|
stainless steel
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=CC1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=CC1=CC=CC=C1
|
Name
|
polystyrene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN1C=NC(=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCC)(=O)OOC(CCCCCCCCCCC)=O
|
Type
|
CUSTOM
|
Details
|
while stirring over a period of 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to prepare a polymerizable composition
|
Type
|
CUSTOM
|
Details
|
previously prepared in a 2-l separable glass flask in such an amount that the concentration of the polymerizable composition
|
Type
|
ADDITION
|
Details
|
The mixture was dispersed
|
Type
|
CUSTOM
|
Details
|
fitted with a reflux condenser
|
Type
|
ADDITION
|
Details
|
added dropwise into the flask through the dropping funnel
|
Type
|
CUSTOM
|
Details
|
was elevated to 85° C.
|
Type
|
WAIT
|
Details
|
the reaction was conducted for 10 h
|
Duration
|
10 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling the reaction mixture
|
Type
|
DISSOLUTION
|
Details
|
the dispersant was dissolved
|
Type
|
FILTRATION
|
Details
|
the mixture was filtered
|
Type
|
WASH
|
Details
|
The residue was washed with water
|
Type
|
CUSTOM
|
Details
|
dried at 45° C. for 12 hr under a reduced pressure of 20 mmHg
|
Duration
|
12 h
|
Type
|
CUSTOM
|
Details
|
to give an encapsulated toner
|
Type
|
CUSTOM
|
Details
|
were 32.0° C. and 129.5° C.
|
Reaction Time |
2 min |
Name
|
|
Type
|
product
|
Smiles
|
C1(O)=CC(O)=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 24 g |
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=C(C=CC1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3 g |
Name
|
|
Type
|
product
|
Smiles
|
N12CCN(CC1)CC2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH4:1].[CH2:2]=[CH:3][C:4]1[CH:9]=CC=[CH:6][CH:5]=1.[CH3:10][N:11]1[CH:15]=[C:14]([N+]([O-])=[O:17])[N:13]=[CH:12]1.C(OOC(=O)CCCCCCCCCCC)(=O)CCCCCCCCCCC.CC1C(N=C=O)=CC(N=C=O)=CC=1.C1(N=C=O)C=CC=CC=1.C(OCC(CC)CCCC)(=O)C=C.C(C1C=CC=CC=1C=C)=C.P([O-])([O-])([O-])=O.[Ca+2].P([O-])([O-])([O-])=O.[Ca+2].[Ca+2].Cl.[OH2:106]>C(O)(C)(C)C>[C:1]1([CH:6]=[CH:5][CH:4]=[C:3]([OH:17])[CH:2]=1)[OH:106].[NH2:11][C:1]1[CH:2]=[C:3]([OH:106])[CH:4]=[CH:5][CH:6]=1.[N:13]12[CH2:4][CH2:9][N:11]([CH2:10][CH2:12]1)[CH2:15][CH2:14]2 |f:8.9.10.11.12|
|
Name
|
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
2.2 g
|
Type
|
solvent
|
Smiles
|
C(C)(C)(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC=1C(=CC(=CC1)N=C=O)N=C=O
|
Name
|
Coronate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
Polyurethane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)N=C=O
|
Name
|
50
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=CC1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)OCC(CCCC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=C)C1=C(C=CC=C1)C=C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(=O)([O-])([O-])[O-].[Ca+2].P(=O)([O-])([O-])[O-].[Ca+2].[Ca+2]
|
Name
|
stainless steel
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=CC1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=CC1=CC=CC=C1
|
Name
|
polystyrene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN1C=NC(=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCC)(=O)OOC(CCCCCCCCCCC)=O
|
Type
|
CUSTOM
|
Details
|
while stirring over a period of 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to prepare a polymerizable composition
|
Type
|
CUSTOM
|
Details
|
previously prepared in a 2-l separable glass flask in such an amount that the concentration of the polymerizable composition
|
Type
|
ADDITION
|
Details
|
The mixture was dispersed
|
Type
|
CUSTOM
|
Details
|
fitted with a reflux condenser
|
Type
|
ADDITION
|
Details
|
added dropwise into the flask through the dropping funnel
|
Type
|
CUSTOM
|
Details
|
was elevated to 85° C.
|
Type
|
WAIT
|
Details
|
the reaction was conducted for 10 h
|
Duration
|
10 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling the reaction mixture
|
Type
|
DISSOLUTION
|
Details
|
the dispersant was dissolved
|
Type
|
FILTRATION
|
Details
|
the mixture was filtered
|
Type
|
WASH
|
Details
|
The residue was washed with water
|
Type
|
CUSTOM
|
Details
|
dried at 45° C. for 12 hr under a reduced pressure of 20 mmHg
|
Duration
|
12 h
|
Type
|
CUSTOM
|
Details
|
to give an encapsulated toner
|
Type
|
CUSTOM
|
Details
|
were 32.0° C. and 129.5° C.
|
Reaction Time |
2 min |
Name
|
|
Type
|
product
|
Smiles
|
C1(O)=CC(O)=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 24 g |
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=C(C=CC1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3 g |
Name
|
|
Type
|
product
|
Smiles
|
N12CCN(CC1)CC2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH4:1].[CH2:2]=[CH:3][C:4]1[CH:9]=CC=[CH:6][CH:5]=1.[CH3:10][N:11]1[CH:15]=[C:14]([N+]([O-])=[O:17])[N:13]=[CH:12]1.C(OOC(=O)CCCCCCCCCCC)(=O)CCCCCCCCCCC.CC1C(N=C=O)=CC(N=C=O)=CC=1.C1(N=C=O)C=CC=CC=1.C(OCC(CC)CCCC)(=O)C=C.C(C1C=CC=CC=1C=C)=C.P([O-])([O-])([O-])=O.[Ca+2].P([O-])([O-])([O-])=O.[Ca+2].[Ca+2].Cl.[OH2:106]>C(O)(C)(C)C>[C:1]1([CH:6]=[CH:5][CH:4]=[C:3]([OH:17])[CH:2]=1)[OH:106].[NH2:11][C:1]1[CH:2]=[C:3]([OH:106])[CH:4]=[CH:5][CH:6]=1.[N:13]12[CH2:4][CH2:9][N:11]([CH2:10][CH2:12]1)[CH2:15][CH2:14]2 |f:8.9.10.11.12|
|
Name
|
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
2.2 g
|
Type
|
solvent
|
Smiles
|
C(C)(C)(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC=1C(=CC(=CC1)N=C=O)N=C=O
|
Name
|
Coronate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
Polyurethane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)N=C=O
|
Name
|
50
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=CC1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)OCC(CCCC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=C)C1=C(C=CC=C1)C=C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(=O)([O-])([O-])[O-].[Ca+2].P(=O)([O-])([O-])[O-].[Ca+2].[Ca+2]
|
Name
|
stainless steel
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=CC1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=CC1=CC=CC=C1
|
Name
|
polystyrene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN1C=NC(=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCC)(=O)OOC(CCCCCCCCCCC)=O
|
Type
|
CUSTOM
|
Details
|
while stirring over a period of 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to prepare a polymerizable composition
|
Type
|
CUSTOM
|
Details
|
previously prepared in a 2-l separable glass flask in such an amount that the concentration of the polymerizable composition
|
Type
|
ADDITION
|
Details
|
The mixture was dispersed
|
Type
|
CUSTOM
|
Details
|
fitted with a reflux condenser
|
Type
|
ADDITION
|
Details
|
added dropwise into the flask through the dropping funnel
|
Type
|
CUSTOM
|
Details
|
was elevated to 85° C.
|
Type
|
WAIT
|
Details
|
the reaction was conducted for 10 h
|
Duration
|
10 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling the reaction mixture
|
Type
|
DISSOLUTION
|
Details
|
the dispersant was dissolved
|
Type
|
FILTRATION
|
Details
|
the mixture was filtered
|
Type
|
WASH
|
Details
|
The residue was washed with water
|
Type
|
CUSTOM
|
Details
|
dried at 45° C. for 12 hr under a reduced pressure of 20 mmHg
|
Duration
|
12 h
|
Type
|
CUSTOM
|
Details
|
to give an encapsulated toner
|
Type
|
CUSTOM
|
Details
|
were 32.0° C. and 129.5° C.
|
Reaction Time |
2 min |
Name
|
|
Type
|
product
|
Smiles
|
C1(O)=CC(O)=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 24 g |
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=C(C=CC1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3 g |
Name
|
|
Type
|
product
|
Smiles
|
N12CCN(CC1)CC2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |